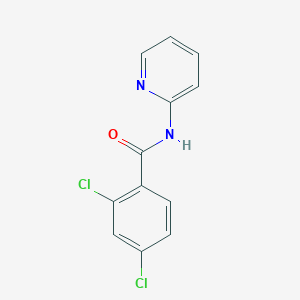

2,4-dichloro-N-(2-pyridinyl)benzamide

Description

Properties

CAS No. |

326883-43-6 |

|---|---|

Molecular Formula |

C12H8Cl2N2O |

Molecular Weight |

267.11g/mol |

IUPAC Name |

2,4-dichloro-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C12H8Cl2N2O/c13-8-4-5-9(10(14)7-8)12(17)16-11-3-1-2-6-15-11/h1-7H,(H,15,16,17) |

InChI Key |

LSLXBZDDOIFEFO-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Antiparasitic Research

Several 2,4-dichloro-N-substituted benzamides have been synthesized as Trypanosoma brucei inhibitors (). These compounds vary in their N-substituents, influencing potency and selectivity:

Key Observations :

- The 2-aminoethyl group (e.g., compound 12) enhances antiparasitic potency compared to aminopropyl or heterocyclic substituents (e.g., compound 51).

- Chlorine atoms on the benzamide and phenyl rings are critical for activity; replacing chlorine with methoxy (compound 15) reduces potency.

Analogs with Opioid-like Activity

Key Observations :

- Opioid activity correlates with a tertiary amine (e.g., dimethylamino) in the N-substituent and 3,4-dichloro substitution on the benzamide.

- The target compound’s 2-pyridinyl group lacks the cyclic tertiary amine required for opioid receptor binding, explaining its absence in abuse-related studies.

Physicochemical and Structural Comparisons

Differences in substituents significantly impact logP, solubility, and molecular weight:

Key Observations :

- The target compound’s pyridinyl group provides moderate polarity (PSA = 49.3 Ų), balancing solubility and bioavailability.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : The lone pair on the amine nitrogen of 2-aminopyridine attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride.

-

Elimination of HCl : A base (e.g., triethylamine) neutralizes the generated HCl, driving the reaction to completion.

Typical molar ratios are 1:1.2 (acyl chloride:amine) to ensure full conversion of the limiting reagent. Excess amine also mitigates di- or tri-substitution byproducts.

Experimental Protocol

Reagents :

-

2,4-Dichlorobenzoyl chloride (1.0 equiv)

-

2-Aminopyridine (1.2 equiv)

-

Triethylamine (2.0 equiv)

-

Dichloromethane (DCM) solvent

Procedure :

-

Dissolve 2-aminopyridine in anhydrous DCM under nitrogen.

-

Add triethylamine dropwise at 0°C.

-

Introduce 2,4-dichlorobenzoyl chloride slowly to control exothermicity.

-

Stir at room temperature for 6–8 hours.

-

Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Industrial-Scale Adaptations

Patents describe scaled-up versions using continuous flow reactors to enhance heat dissipation and reduce reaction time. Key modifications include:

-

Solvent : Toluene replaces DCM for lower toxicity and easier recovery.

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction, achieving 90% yield in 2 hours.

Transition-Metal-Catalyzed Coupling Reactions

Recent advances employ palladium and copper catalysts to couple 2,4-dichlorobenzoic acid derivatives with 2-aminopyridine, avoiding moisture-sensitive acyl chlorides.

Palladium-Catalyzed Carbonylative Amination

This method utilizes carbon monoxide to generate the acyl moiety in situ:

Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : DMF at 100°C for 12 hours

Copper-Mediated Direct Coupling

A cheaper alternative uses CuI to facilitate Ullmann-type coupling between 2,4-dichlorobenzoic acid and 2-aminopyridine:

Protocol :

-

Reagents : CuI (20 mol%), 1,10-phenanthroline (40 mol%), K₃PO₄ (3.0 equiv)

-

Solvent : DMSO at 120°C for 24 hours

Oxidative Amidation Strategies

Emerging methodologies leverage iodine or tert-butyl hydroperoxide (TBHP) to oxidize α-bromoketones into amides directly.

Iodine/TBHP-Mediated Synthesis

A one-pot synthesis from α-bromo-2,4-dichloroacetophenone and 2-aminopyridine:

Procedure :

-

Combine α-bromo-2,4-dichloroacetophenone (1.0 equiv), 2-aminopyridine (1.5 equiv), I₂ (0.2 equiv), and TBHP (4.0 equiv) in toluene.

-

Reflux at 100°C for 2 hours.

-

Purify via column chromatography (petroleum ether/ethyl acetate).

Mechanism :

-

TBHP oxidizes I₂ to I⁺, facilitating radical formation.

-

The α-bromoketone undergoes C–N bond formation with 2-aminopyridine, followed by oxidation to the amide.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Direct Amidation | 72–85 | 6–8 hours | Low | High |

| Pd-Catalyzed Carbonylation | 68 | 12 hours | High | Moderate |

| Cu-Mediated Coupling | 58 | 24 hours | Moderate | Low |

| Oxidative Amidation | 79 | 2 hours | Moderate | High |

Key Findings :

-

Direct amidation remains the most cost-effective and scalable approach but requires stringent moisture control.

-

Oxidative methods offer shorter reaction times but depend on hazardous oxidants like TBHP.

-

Transition-metal catalysis is less favorable industrially due to catalyst costs and purification challenges.

Optimization Strategies for Industrial Production

Solvent Selection

Catalyst Recycling

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichloro-N-(2-pyridinyl)benzamide and its derivatives?

- Methodology : The compound is typically synthesized via alkylation of aniline derivatives (e.g., 4-chloroaniline) followed by benzoylation with 2,4-dichlorobenzoyl chloride. Key steps include:

- Alkylation : Reacting amines with aldehydes (e.g., N-Boc-protected amino aldehydes) under basic conditions.

- Benzoylation : Introducing the 2,4-dichlorobenzoyl group using benzoyl chloride in dichloromethane or THF.

- Deprotection : HCl-mediated removal of Boc groups to yield final hydrochlorides .

Q. How can researchers confirm the purity and structural integrity of synthesized derivatives?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (300 MHz, d6-DMSO) is used to verify substituent positions and amine deprotection .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z = 420.1 for C₁₇H₁₄Cl₃N₂O) .

- Chromatography : HPLC or silica gel column chromatography ensures ≥95% purity .

Q. What biological assays are suitable for preliminary evaluation of bioactivity?

- Approach :

- Trypanosoma brucei Inhibition : Use bloodstream-form parasites in vitro to measure IC₅₀ values (e.g., derivatives showed IC₅₀ = 0.2–5 μM) .

- Enzyme Inhibition : Test interactions with target enzymes (e.g., kinases) via fluorescence polarization or radiometric assays.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of complex derivatives?

- Key Variables :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature : Controlled heating (40–60°C) during benzoylation minimizes side reactions.

- Catalysts : Use Pd/C for hydrogenation steps in reductive alkylation .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Tools : Use SHELXL for small-molecule refinement, leveraging:

- Twinned Data Handling : Apply HKLF 5 format for twin refinement.

- Disorder Modeling : Split occupancy for flexible substituents (e.g., pyridinyl groups) .

- Example : SHELXPRO resolved hydrogen-bonding ambiguities in 2,4-dichloro-N-(benzodioxinyl)benzamide by refining anisotropic displacement parameters .

Q. How do electronic effects of substituents influence stability under physiological conditions?

- Degradation Studies :

- pH-Dependent Stability : Monitor hydrolysis rates via HPLC (e.g., 2,4-dichloro-N-(hydroxymethyl)benzamide degrades faster at pH > 7 due to hydroxide catalysis) .

- Thermal Stability : Use TGA to assess decomposition temperatures (typically 180–220°C for benzamide derivatives) .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.